4-fluoro-N-(2-methoxyphenyl)-N-[(2-oxopyrrolidin-1-yl)methyl]benzamide
Description
The compound 4-fluoro-N-(2-methoxyphenyl)-N-[(2-oxopyrrolidin-1-yl)methyl]benzamide features a benzamide core substituted with a fluorine atom at the 4-position. The nitrogen of the benzamide is dual-substituted with a 2-methoxyphenyl group and a pyrrolidinone-containing methyl moiety.
Properties
IUPAC Name |
4-fluoro-N-(2-methoxyphenyl)-N-[(2-oxopyrrolidin-1-yl)methyl]benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19FN2O3/c1-25-17-6-3-2-5-16(17)22(13-21-12-4-7-18(21)23)19(24)14-8-10-15(20)11-9-14/h2-3,5-6,8-11H,4,7,12-13H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WJTMDUDQHDLZKK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1N(CN2CCCC2=O)C(=O)C3=CC=C(C=C3)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19FN2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
342.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
4-Fluoro-N-(2-methoxyphenyl)-N-[(2-oxopyrrolidin-1-yl)methyl]benzamide, a synthetic compound with the molecular formula C19H19FN2O3, belongs to the class of amides and has been investigated for its potential biological activity. This article examines its synthesis, biological mechanisms, and potential therapeutic applications, drawing from diverse sources and studies.
Synthesis and Structural Characteristics
The synthesis of this compound involves several key steps:
- Formation of the Benzamide Core : The initial step typically involves the reaction of 2-fluorobenzoic acid with 2-methoxyaniline using coupling agents like N,N’-dicyclohexylcarbodiimide (DCC).
- Introduction of the Pyrrolidinone Moiety : The benzamide intermediate is then reacted with 2-oxopyrrolidine in the presence of a base such as triethylamine (TEA).
- Final Coupling : The final product is obtained by coupling the intermediate with an appropriate alkylating agent to introduce the N-methyl group.
The compound's biological activity is likely linked to its interaction with various biological targets, including enzymes and receptors. The presence of the fluorine atom may enhance lipophilicity and binding affinity, which can influence pharmacokinetics and pharmacodynamics.
Case Studies and Research Findings
Several studies highlight the potential therapeutic roles of compounds structurally related to this compound:
Scientific Research Applications
Research indicates that compounds with similar structures exhibit various biological activities, including:
- Anticancer Activity: Preliminary studies suggest that derivatives of this compound may induce apoptosis in cancer cell lines, potentially inhibiting tumor growth .
- Antimicrobial Properties: Some related compounds have shown effectiveness against various bacterial strains, indicating that this compound may possess similar antimicrobial properties .
- CNS Activity: The presence of the pyrrolidine moiety suggests potential applications in central nervous system disorders, as many pyrrolidine derivatives are known to exhibit neuroactive properties.
Therapeutic Applications
Given its structure and preliminary biological activity data, 4-fluoro-N-(2-methoxyphenyl)-N-[(2-oxopyrrolidin-1-yl)methyl]benzamide holds promise for several therapeutic applications:
- Cancer Treatment:
- Antimicrobial Agents:
-
Neurological Disorders:
- The structural features suggest possible applications in treating conditions such as anxiety or depression.
- Similar compounds have been investigated for their neuroprotective effects in preclinical studies.
- Anticancer Activity Study:
- Antimicrobial Testing:
Comparison with Similar Compounds
Structural Analog 1: p-MPPF (4-Fluoro-N-{2-[4-(2-Methoxyphenyl)piperazin-1-yl]ethyl}benzamide)
Key Similarities :
- Both compounds share a 4-fluorobenzamide backbone and a 2-methoxyphenyl group.
- The ethyl linker between the benzamide and heterocyclic ring (piperazine vs. pyrrolidinone) is structurally analogous.
Key Differences :
- Heterocyclic Group: p-MPPF contains a piperazine ring, while the query compound substitutes this with a pyrrolidinone (a lactam ring).
- Biological Activity: p-MPPF is a well-characterized 5-HT1A receptor antagonist with demonstrated in vivo antagonism (ID50 = 3 mg/kg for hypothermia reversal in rats) . The pyrrolidinone in the query compound may alter receptor binding kinetics due to its rigid, hydrogen-bonding lactam structure.
Structural Analog 2: S 14506 (4-Fluoro-N-[2-[4-(7-Methoxy-1-naphthalenyl)-1-piperazinyl]ethyl]benzamide hydrochloride)
Key Similarities :
- Both compounds have a fluorinated benzamide and a methoxy-substituted aromatic system (2-methoxyphenyl vs. 7-methoxynaphthalene).
- The ethyl-piperazine linker in S 14506 is structurally analogous to the ethyl-pyrrolidinone group in the query compound.
Key Differences :
- Aromatic System : S 14506 uses a naphthalene moiety , which enhances lipophilicity and may improve blood-brain barrier penetration compared to the simpler phenyl group in the query compound.
- Activity: S 14506 acts as a 5-HT1A receptor agonist with cytotoxic activity in cancer cell lines (e.g., SH-SY5Y neuroblastoma) . The query compound’s pyrrolidinone group may shift its activity toward antagonism or alter selectivity.
Structural Analog 3: 25I-NBOMe (2-(4-Iodo-2,5-dimethoxyphenyl)-N-[(2-methoxyphenyl)methyl]ethanamine)
Key Similarities :
- Both compounds include a 2-methoxyphenyl group.
Key Differences :
- Substituents: 25I-NBOMe has iodine and dimethoxy substitutions, targeting 5-HT2A receptors, unlike the fluorobenzamide and pyrrolidinone in the query compound .
Comparative Analysis Table
Implications of Structural Modifications
- Pyrrolidinone vs.
- Fluorine Substitution : The 4-fluoro group in the benzamide core is conserved across analogs, suggesting its role in optimizing pharmacokinetics (e.g., metabolic stability) .
- Methoxy Positioning : The 2-methoxyphenyl group likely contributes to π-π stacking interactions with aromatic residues in receptor binding pockets, as seen in 5-HT1A-targeting compounds .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
